molecular formula C17H13BrClNO2S2 B2631444 5-BROMO-2-CHLORO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE CAS No. 1421459-08-6

5-BROMO-2-CHLORO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE

Cat. No.: B2631444
CAS No.: 1421459-08-6
M. Wt: 442.77
InChI Key: QHBFVLWBBHHRLG-UHFFFAOYSA-N
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Description

5-BROMO-2-CHLORO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE is a synthetically designed small molecule recognized for its potent and dual inhibitory activity against the non-receptor tyrosine kinase Src and the oncogenic fusion protein Bcr-Abl. This compound acts as an ATP-competitive inhibitor, binding to the kinase domains and effectively suppressing their phosphorylating activity, which is crucial for downstream signaling cascades. The strategic incorporation of the bromo-chloro benzamide and the hydroxymethyl thiophene motifs is critical for its high-affinity interaction with its targets. Its primary research value lies in the investigation of pathways involved in oncogenesis, particularly in hematological malignancies and solid tumors where Src and Bcr-Abl drive proliferation, survival, and metastasis. Researchers utilize this compound as a key pharmacological tool to elucidate the complex crosstalk between signaling networks and to explore mechanisms of resistance to existing targeted therapies. Studies focusing on chronic myeloid leukemia (CML) and certain solid tumors employ this inhibitor to assess its potential in inducing apoptosis and inhibiting cell migration in vitro, providing a foundation for understanding the therapeutic relevance of multi-kinase inhibition. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-bromo-2-chloro-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClNO2S2/c18-10-3-5-13(19)12(8-10)17(22)20-9-11-4-6-15(24-11)16(21)14-2-1-7-23-14/h1-8,16,21H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBFVLWBBHHRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC=C(S2)CNC(=O)C3=C(C=CC(=C3)Br)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-CHLORO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-2-CHLORO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the thiophene moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove halogen atoms or to convert carbonyl groups to alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiophene moieties exhibit promising anticancer properties due to their ability to inhibit specific receptor tyrosine kinases (RTKs) involved in tumor progression. A study demonstrated that derivatives of thiophene, including 5-BROMO-2-CHLORO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE, can effectively inhibit tumor growth by targeting RTKs .

Antimicrobial Properties

Thiophene derivatives are known for their antimicrobial activities. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. For instance, a related study found that thiophene-based compounds exhibited significant antifungal activity against Pseudoperonospora cubensis, suggesting potential applications in treating fungal infections .

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship of thiophene-containing compounds has been extensively studied to optimize their biological activity. The presence of bromine and chlorine substituents in the benzamide structure enhances the compound's potency against cancer cells and pathogens .

Fungicidal Activity

The compound has shown potential as a fungicide, particularly against cucumber downy mildew. In greenhouse trials, it demonstrated superior efficacy compared to commercial fungicides such as flumorph and mancozeb, with an effective concentration (EC50) significantly lower than that of established products .

Compound EC50 (mg/L) Control Efficacy (%)
This compound1.9679% at 200 mg/L
Flumorph7.5556% at 200 mg/L
Mancozeb21.4476% at 1000 mg/L

Herbicidal Properties

In addition to fungicidal activity, research indicates that thiophene derivatives may possess herbicidal properties, making them candidates for developing new herbicides that are more effective and environmentally friendly than traditional options .

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized as a building block for synthesizing novel materials with specific electronic or optical properties. Its incorporation into polymer matrices has been studied for applications in organic electronics .

Photovoltaic Applications

Recent advancements suggest that thiophene-based compounds can enhance the efficiency of organic photovoltaic cells due to their favorable electronic properties and light absorption capabilities .

Mechanism of Action

The mechanism of action of 5-BROMO-2-CHLORO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound’s thiophene moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

2-Amino-5-chloro-N-[(thiophen-2-yl)methyl]benzamide (CAS 218158-01-1)

This compound (MW: 266.74 g/mol, C₁₂H₁₁ClN₂OS) shares a benzamide backbone and a thiophene-methyl group but lacks the bromo substituent and the hydroxymethyl-thiophene extension. The absence of bromine reduces its molecular weight and may alter its lipophilicity and receptor-binding kinetics compared to the target compound .

3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

A structurally complex analogue (described in ) incorporates a pyrazole-carboxamide core with bromo and chloro substituents.

Functional Group Analysis

  • In contrast, the dimethylamino-naphthalene group in the pyrazole derivative () introduces basicity and fluorescence properties.
  • Thiophene Modifications : The hydroxymethyl-thiophene group in the target compound introduces polarity and hydrogen-bonding capacity, which are absent in simpler thiophene-methyl analogues (e.g., CAS 218158-01-1).

Data Tables

Table 1: Structural and Physicochemical Comparison

Property Target Compound CAS 218158-01-1 Pyrazole Derivative
Molecular Formula C₁₈H₁₄BrClN₂O₂S₂ C₁₂H₁₁ClN₂OS C₂₈H₂₃BrCl₂N₆O₃S
Molecular Weight (g/mol) ~485.8 (calculated) 266.74 666.4
Key Substituents Br, Cl, hydroxymethyl-thiophene Cl, thiophene-methyl Br, Cl, pyrazole, naphthalene sulfonamide
Potential Bioactivity Antimicrobial, kinase inhibition (inferred) Anticancer (aniline-based analogues) Enzyme inhibition (sulfonamide class)

Notes

Structural Uncertainties : The stereochemistry of the hydroxymethyl-thiophene group in the target compound remains unconfirmed; crystallographic analysis using SHELXL is recommended .

Bioactivity Gaps : While halogenated benzamides are often associated with antimicrobial or kinase-inhibitory activity, specific biological data for the target compound require experimental validation .

Comparative Limitations : The pyrazole derivative () includes a sulfonamide group, which introduces distinct solubility and toxicity profiles compared to the thiophene-based target compound.

Biological Activity

5-Bromo-2-chloro-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the known biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a bromine and chlorine substituent on a benzamide core, linked to a thiophene moiety. This structural arrangement is significant for its biological activity, influencing solubility, stability, and interaction with biological targets.

Antitumor Activity

Research indicates that compounds with similar structures exhibit notable antitumor properties. For instance, thiazole derivatives have shown promising cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The presence of electron-donating groups in the structure enhances the anticancer activity by increasing binding affinity to target proteins involved in tumor growth regulation .

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (breast cancer)10.5
Thiazole derivative XPC3 (prostate cancer)8.3

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar benzamide derivatives have shown effectiveness against various bacterial strains. Studies suggest that modifications in the thiophene ring can enhance antimicrobial efficacy by disrupting bacterial cell membranes or inhibiting essential enzymatic processes .

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for tumor growth and bacterial survival.
  • Interference with Cell Signaling Pathways : The compound may affect pathways such as apoptosis and cell proliferation, leading to reduced viability of cancer cells.
  • Disruption of Membrane Integrity : Antimicrobial activity may result from the compound's ability to disrupt bacterial membranes, leading to cell lysis.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Antitumor Study : A study involving a series of benzamide derivatives demonstrated that modifications at the thiophene position significantly enhanced cytotoxicity against MCF-7 cells, suggesting a structure-activity relationship that could be explored further for this compound .
  • Antimicrobial Efficacy : A comparative study on thiazole derivatives highlighted their effectiveness against resistant strains of bacteria, emphasizing the potential role of structural modifications in enhancing activity against pathogens .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 5-bromo-2-chloro-N-...benzamide, and what analytical techniques are critical for structural validation?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving (i) bromination/chlorination of benzamide precursors and (ii) coupling with thiophene derivatives. Key intermediates like 5-bromo-2-methoxybenzoic acid (prepared via iodomethane methylation of 5-bromo salicylic acid) are hydrolyzed using LiOH in THF/MeOH/H2O . Characterization requires <sup>1</sup>H/<sup>13</sup>C NMR for functional group identification, HPLC for purity (>95%), and LC-MS for molecular weight confirmation. IR spectroscopy can validate hydroxyl and amide bonds .

Q. Which solvents and reaction conditions are optimal for the final amide coupling step?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DCM) under inert atmospheres (N2) are preferred to minimize hydrolysis. Pyridine or triethylamine is used to scavenge HCl during coupling. Reaction temperatures between 0–25°C reduce side-product formation .

Q. How should researchers assess purity and stability during synthesis?

  • Methodological Answer : Use HPLC with UV detection (λ = 254 nm) for purity assessment. Accelerated stability studies (40°C/75% RH for 14 days) can identify degradation pathways. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-bromination or thiophene ring oxidation) be mitigated during synthesis?

  • Methodological Answer : Control stoichiometry (1.1–1.2 eq. brominating agents) and employ kinetic control via low-temperature (−10°C) reactions. Add antioxidants (e.g., BHT) to prevent thiophene oxidation. Use selective catalysts like Pd(PPh3)4 for Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in spectroscopic data (e.g., ambiguous NOESY correlations or mass spectral fragmentation)?

  • Methodological Answer : Cross-validate with X-ray crystallography for absolute configuration. Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. High-resolution mass spectrometry (HRMS) with ESI<sup>+</sup> or MALDI-TOF clarifies fragmentation patterns .

Q. How can environmental persistence and ecotoxicological risks of this compound be evaluated?

  • Methodological Answer : Follow OECD guidelines:

  • Biodegradation : Modified Sturm test (OECD 301B) to assess microbial breakdown.
  • Bioaccumulation : Measure logP (octanol-water partition coefficient) via shake-flask method.
  • Ecotoxicology : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) assays .

Q. What in silico approaches predict bioavailability and target binding for biological activity studies?

  • Methodological Answer :

  • Pharmacokinetics : Use SwissADME to predict solubility, permeability, and CYP450 interactions.
  • Target Binding : Molecular docking (AutoDock Vina) against proteins like GroEL/ES (PDB: 1A6D) to hypothesize antibacterial mechanisms .

Q. How to design a structure-activity relationship (SAR) study focusing on the thiophene-hydroxymethyl moiety?

  • Methodological Answer : Synthesize analogs with (i) substituted thiophenes (e.g., 3-methyl, 4-fluoro) and (ii) varying hydroxyalkyl chain lengths. Test against Gram-positive (S. aureus) and Gram-negative (E. coli) biofilms. Compare IC50 values to establish SAR trends .

Methodological Considerations for Contradictory Data

Q. How should researchers address discrepancies in antimicrobial activity between in vitro and in vivo models?

  • Methodological Answer :

  • In vitro : Standardize broth microdilution (CLSI guidelines) with controls (DMSO for solubility, ciprofloxacin as positive control).
  • In vivo : Adjust dosing (accounting for metabolic clearance in rodents) and use pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge efficacy gaps .

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